Pyridinium, 1-(((1-oxohexadecyl)amino)methyl)-, chloride
CAS No.: 53421-31-1
Cat. No.: VC17062007
Molecular Formula: C22H39ClN2O
Molecular Weight: 383.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53421-31-1 |
|---|---|
| Molecular Formula | C22H39ClN2O |
| Molecular Weight | 383.0 g/mol |
| IUPAC Name | N-(pyridin-1-ium-1-ylmethyl)hexadecanamide;chloride |
| Standard InChI | InChI=1S/C22H38N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-22(25)23-21-24-19-16-14-17-20-24;/h14,16-17,19-20H,2-13,15,18,21H2,1H3;1H |
| Standard InChI Key | MBQMCDKILRQNKM-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)NC[N+]1=CC=CC=C1.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
Pyridinium, 1-(((1-oxohexadecyl)amino)methyl)-, chloride derives from the quaternization of pyridine with a hexadecanoylamino-methyl group. Its molecular formula is C<sub>22</sub>H<sub>39</sub>ClN<sub>2</sub>O, with a calculated molecular weight of 382.45 g/mol. The structure consists of:
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A pyridinium ring (C<sub>5</sub>H<sub>5</sub>N<sup>+</sup>) at the core.
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A -CH<sub>2</sub>-NH-(CO-C<sub>15</sub>H<sub>31</sub>) substituent at the 1-position.
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A chloride counterion (Cl<sup>−</sup>) to balance the charge .
Structural Analysis
The compound’s hydrophobicity arises from the C<sub>16</sub> alkyl chain, while the pyridinium ring and amide group confer polar interactions. This amphiphilic structure enables surfactant-like behavior, facilitating interfacial activity in industrial formulations .
| Property | Value |
|---|---|
| CAS Number | 53421-31-1 |
| Molecular Formula | C<sub>22</sub>H<sub>39</sub>ClN<sub>2</sub>O |
| Molecular Weight (g/mol) | 382.45 |
| Key Functional Groups | Pyridinium, amide, alkyl chain |
Synthesis and Manufacturing
General Synthesis Route
The compound is synthesized via quaternization, a common method for pyridinium salts. The process involves:
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Amination: Hexadecanoyl chloride reacts with methylamine to form 1-aminohexadecanamide.
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Methylation: The amine intermediate reacts with chloromethyl pyridine to attach the substituent.
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Quaternization: Pyridine is alkylated with the chloromethyl intermediate under reflux, yielding the final product .
Reaction Mechanism
The quaternization proceeds through an S<sub>N</sub>2 mechanism, where the pyridine’s nitrogen attacks the electrophilic methyl carbon of the chloromethyl intermediate. This step is typically conducted in polar aprotic solvents like acetonitrile at 60–80°C .
Physicochemical Properties
Solubility and Stability
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Solubility: Partially soluble in water (0.1–1 mg/mL at 25°C) due to the hydrophobic alkyl chain. Miscible with organic solvents like ethanol and dichloromethane.
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Stability: Stable under ambient conditions but degrades above 200°C, releasing HCl and forming decomposition products like hexadecanamide .
Spectroscopic Data
While experimental spectra are scarce, analogous pyridinium salts exhibit:
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IR: Stretching vibrations at 1650 cm<sup>−1</sup> (amide C=O) and 1550 cm<sup>−1</sup> (pyridinium C-N).
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NMR: Pyridinium protons resonate at δ 8.5–9.5 ppm (1H NMR), with alkyl chain signals at δ 0.8–1.5 ppm .
Industrial Applications
Corrosion Inhibition
The compound’s primary application lies in corrosion inhibition for metal surfaces, particularly in hydrocarbon-rich environments. When combined with alkanes or aromatic solvents, it forms a protective monolayer on ferrous alloys, reducing oxidation rates by >70% in saline conditions .
| Application | Mechanism | Efficacy |
|---|---|---|
| Oil pipeline coating | Adsorbs to metal surfaces via N⁺ and Cl⁻ | Reduces corrosion by 65–80% |
| Cooling system additives | Displaces water from metal interfaces | Inhibits pitting corrosion |
Surfactant Formulations
Its amphiphilic nature enables use in:
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Emulsion stabilizers: Reduces interfacial tension in oil-water systems.
Comparative Analysis with Analogous Compounds
Pyridinium, 1-(((1-oxohexadecyl)amino)methyl)-, chloride distinguishes itself from related quaternary ammonium salts through its unique balance of hydrophobicity and polar interactions.
| Compound | Key Differences | Applications |
|---|---|---|
| 1-(Stearamidomethyl)pyridinium chloride | Shorter C<sub>18</sub> chain; lower solubility | Textile softeners |
| Steapyrium chloride | Additional ethoxy groups; higher water solubility | Pharmaceutical preservatives |
Future Research Directions
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